N-(4-fluorophenyl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12FNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
InChI Key |
ZQKXCNVHGORDOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
solubility |
36.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
Fluorine vs. Other Halogens
- 2-Chloro-N-(4-fluorophenyl)acetamide: Replacing the phenoxy group with chlorine (Cl) retains the para-fluorophenyl moiety. This compound exhibits strong intermolecular N–H···O hydrogen bonding, influencing its crystalline packing and solubility. However, the chloro substituent may reduce bioactivity compared to phenoxy derivatives due to differences in electronic and steric effects .
- Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-(trifluoromethylthiadiazolyloxy)acetamide) : This agrochemical introduces a trifluoromethylthiadiazole ring, significantly enhancing herbicidal activity. The dual fluorination (phenyl and thiadiazole) improves lipid solubility and target binding, highlighting the importance of fluorinated heterocycles in pesticide design .
Phenoxy vs. Non-Phenoxy Substituents
- N-(4-Cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide: Substituting the phenyl ring with a cyan group alters electronic properties, increasing polarity. The dichlorophenoxy group may enhance interactions with hydrophobic enzyme pockets, though this compound’s bioactivity remains less explored .
- However, the azido group’s instability under physiological conditions limits its therapeutic use compared to the more stable phenoxy analog .
Anticancer and Anti-inflammatory Derivatives
- N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide: The bromophenyl ethyl group enhances cytotoxic activity against cancer cells, with IC₅₀ values comparable to standard drugs. The bulky bromo substituent improves membrane permeability, demonstrating how alkylation and halogenation synergize to boost efficacy .
- 2-(4-Fluorophenyl)-N-(4-fluorophenylcarbamoyl)acetamide (1c) : Dual fluorination at both the acetamide and carbamoyl groups improves anti-inflammatory activity. This suggests that fluorinated carbamates may offer superior pharmacokinetic profiles .
Comparative Physicochemical Properties
Key Research Findings
Electronic Effects : Fluorine’s electron-withdrawing nature increases the acetamide’s electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
Steric Considerations : Bulky substituents (e.g., bromophenyl in ) improve binding specificity but may reduce solubility.
Hydrogen Bonding: Phenoxy and carbamoyl groups facilitate intermolecular interactions critical for crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
